N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine
Description
Significance of Conformationally Constrained Amino Acid Residues in Peptide Design
Controlling peptide conformation is paramount in designing peptides with desired properties. The inherent flexibility of linear peptides can lead to multiple possible shapes, making it challenging to predict and optimize their interactions with biological targets. nih.govmdpi.com Conformationally constrained amino acids reduce this flexibility, locking the peptide into a more defined structure. nih.govmdpi.comcore.ac.uklifechemicals.com This rigidification can lead to several advantages:
Enhanced Stability: Constrained peptides are often more resistant to enzymatic degradation, extending their half-life in biological systems. acs.orgnih.govmdpi.comchempep.comontosight.ai Proteases typically require peptides to adopt an extended conformation for cleavage, which is hindered by conformational constraints. nih.gov
Improved Receptor Binding and Selectivity: A more defined conformation can lead to more specific and higher-affinity binding to target receptors by pre-organizing the peptide into the bioactive conformation. nih.gov
Nucleation and Stabilization of Secondary Structures: Certain constrained amino acids can induce or stabilize specific secondary structures like α-helices and β-turns, which are crucial for the biological function of many peptides and proteins. wikipedia.orgontosight.aicore.ac.ukoup.com
Aib is particularly known as a strong helix inducer due to the steric hindrance of its gem-dimethyl group. wikipedia.orgontosight.ai Oligomers of Aib have a strong propensity to form 3₁₀ helices, while its incorporation into peptides with other residues can promote α-helical conformations. wikipedia.orgresearchgate.netmdpi.comiucr.org This ability to induce helical structures makes Aib a valuable tool in designing peptides with specific structural requirements. ontosight.ai
Role of N-tert-Butoxycarbonyl-α-aminoisobutyric Acid (Boc-Aib-OH) as a Key Synthetic Building Block
N-tert-Butoxycarbonyl-α-aminoisobutyric acid (Boc-Aib-OH) is a protected form of Aib widely used in peptide synthesis, particularly in Boc solid-phase peptide synthesis (SPPS). omizzur.comalfa-chemistry.comambeed.comsigmaaldrich.com The Boc group serves as a temporary protecting group for the α-amino group of Aib, preventing unwanted side reactions during the coupling steps of peptide chain elongation. chempep.comomizzur.com The "OH" indicates the free carboxyl group, which is activated for coupling to the amino group of the growing peptide chain.
Boc-Aib-OH is a standard building block for introducing the Aib residue into synthetic peptides. alfa-chemistry.comsigmaaldrich.com Its use allows researchers to leverage the unique conformational properties of Aib to engineer peptides with desired structural features and enhanced stability. chempep.comomizzur.com The Boc protecting group is typically removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which is compatible with the deprotection strategies used in Boc SPPS. chempep.com
The incorporation of Boc-Aib-OH enables the synthesis of diverse peptide structures, including those with potential applications in drug discovery and biomedical research. omizzur.com It is a key component in the synthesis of conformationally constrained peptides and peptidomimetics, contributing to the development of molecules with improved pharmacological properties. chempep.comomizzur.com
Research findings highlight the impact of Aib incorporation using building blocks like Boc-Aib-OH. Studies on Aib-containing peptides have demonstrated their ability to form stable helical structures. researchgate.netiucr.org For instance, crystal structures of Aib homopeptides have shown a preference for 3₁₀-helical conformations. iucr.org The strategic placement of Aib residues can significantly influence peptide folding and stability. researchgate.netacs.org
Data regarding Boc-Aib-OH itself primarily pertains to its use as a synthetic reagent. Key properties relevant to its application in peptide synthesis are summarized below:
| Property | Value | Source |
| CAS Number | 30992-29-1 | omizzur.comalfa-chemistry.com |
| Molecular Formula | C₉H₁₇NO₄ | omizzur.comalfa-chemistry.comsigmaaldrich.com |
| Molecular Weight | 203.24 g/mol | omizzur.comalfa-chemistry.com |
| Appearance | White to slight yellow to beige powder | omizzur.comsigmaaldrich.com |
| Purity (Assay) | ≥98% (TLC) or ≥99.0% (T) | alfa-chemistry.comsigmaaldrich.com |
| Application(s) | Peptide synthesis (Boc solid-phase) | alfa-chemistry.comsigmaaldrich.com |
| Storage Temperature | 2-30°C | alfa-chemistry.comsigmaaldrich.com |
The use of Boc-Aib-OH facilitates the synthesis of peptides with "built-in conformational constraints," providing a powerful method for engineering synthetic molecules with well-defined structures and novel functions. iucr.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-7(13)10-9(4,5)6(11)12/h1-5H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNXWZGIFWJHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184979 | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30992-29-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030992291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies Involving Boc Aib Oh
Solid-Phase Peptide Synthesis (SPPS) Protocols Employing Boc-Aib-OH
Solid-phase peptide synthesis (SPPS) is a widely used technique where the peptide chain is assembled on an insoluble resin support. This method offers advantages in terms of ease of purification and potential for automation. iris-biotech.de Boc-Aib-OH is a compatible building block for Boc chemistry-based SPPS. omizzur.com
Boc chemistry in SPPS utilizes the acid-labile Boc group for temporary Nα-protection and acid-stable protecting groups for side chains. The peptide is typically cleaved from the resin using a strong acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). iris-biotech.dechempep.com Boc-Aib-OH is well-suited for this strategy as its Boc group is removed under acidic conditions, compatible with the deprotection of other Boc-protected amino acids and the final cleavage from the resin. chempep.com Resins such as Methylbenzhydrylamine (MBHA) resin are commonly used for the synthesis of peptide amides in Boc SPPS. chempep.com The Trityl (Trt) group, often used for side-chain protection of histidine when present alongside Aib in a building block like Boc-His(Trt)-Aib-OH, is also cleaved under acidic conditions, further enhancing compatibility with Boc chemistry. chempep.com
The incorporation of Aib residues in SPPS, particularly in Boc chemistry, can be challenging due to steric hindrance, which may lead to incomplete coupling and reduced yields. chempep.com Optimization of coupling conditions is crucial to ensure efficient amide bond formation.
Double coupling steps are often employed when incorporating Boc-Aib-OH to maximize coupling efficiency. rsc.org Using highly efficient coupling reagents is also essential. HATU, DIC/HOBt, and TBTU are examples of coupling reagents that have been used for the incorporation of Aib residues in SPPS. chempep.comrsc.orgresearchgate.net The choice of solvent and reaction time also plays a role in optimizing coupling. DMF and NMP are common solvents in Boc SPPS. chempep.com Studies have explored the use of alternative solvents like propylene (B89431) carbonate in Boc SPPS, showing comparable yields to those obtained in conventional solvents like DMF. rsc.org Microwave irradiation has also been applied to SPPS to improve coupling efficiency, including for hindered amino acids. researchgate.net
Research findings indicate that optimizing the ratio of coupling reagents and reaction time can significantly impact the yield of peptides containing Aib. google.com The steric hindrance of Aib can make coupling difficult, sometimes requiring more aggressive conditions or double couplings compared to less hindered amino acids. rsc.org
Here is a table highlighting some aspects of Aib coupling in SPPS:
Deprotection Strategies for Boc and Side-Chain Protecting Groups
In Boc solid-phase peptide synthesis (SPPS), the Boc group on the Nα-amine of Boc-Aib-OH serves as a temporary protecting group that is removed in each synthesis cycle to allow for the coupling of the next amino acid. peptide.comiris-biotech.de The Boc group is typically cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA). chempep.comug.edu.pl This acid lability is a defining characteristic of Boc chemistry, contrasting with the base lability of the Fmoc group used in Fmoc SPPS. iris-biotech.de
Side-chain protecting groups, when present on other amino acids within a peptide sequence synthesized using Boc chemistry, are generally chosen to be stable to the repetitive acidic conditions used for Boc removal. These side-chain protecting groups are then removed at the end of the synthesis, often using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which also cleave the peptide from the solid support. peptide.comug.edu.pl For instance, in Boc chemistry, common side-chain protecting groups include benzyl (B1604629) (Bzl) ethers for serine and threonine, and trityl (Trt) for histidine and glutamine. peptide.comiris-biotech.de The Trt group, for example, is also cleaved by TFA, making it compatible with Boc chemistry. chempep.com
Aqueous Solid-Phase Peptide Synthesis (ASPPS) Applications
Aqueous solid-phase peptide synthesis (ASPPS) represents a more sustainable approach to peptide synthesis, aiming to reduce the reliance on large amounts of hazardous organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) traditionally used in SPPS. acs.orgrsc.orgresearchgate.net While the Fmoc strategy has seen more development in ASPPS with the introduction of water-compatible protecting groups like Smoc (2,7-disulfo-9-fluorenylmethoxycarbonyl), the application of Boc-Aib-OH directly in ASPPS is less common due to the acid-labile nature of the Boc group. rsc.orgsci-hub.se However, research is exploring water-based SPPS using water-dispersible amino acid nanoparticles, which could potentially include Boc-protected amino acids. researchgate.net
Advanced Synthetic Considerations and Challenges with Boc-Aib-OH
The incorporation of Aib residues, including from Boc-Aib-OH, into peptide chains presents specific synthetic challenges primarily due to the steric hindrance imposed by the two methyl groups on the α-carbon. chempep.comacs.org
Mitigating Steric Hindrance During Aib Coupling
The steric bulk of Aib can hinder the coupling reaction, potentially leading to incomplete coupling and lower yields. chempep.comacs.org To overcome this, more potent coupling reagents and optimized reaction conditions are often employed. chempep.com Amino acid fluorides, generated in situ, have been found to be particularly effective for the coupling of sterically hindered α,α-disubstituted amino acids like Aib. bachem.com Additionally, using higher temperatures for coupling steps, such as 40°C, has been shown to improve purity in the synthesis of Aib-containing peptides on certain resins. acs.org
Strategies to Address Potential Aggregation and Incomplete Coupling
Peptide sequences containing Aib residues, especially multiple adjacent ones, can be prone to aggregation during solid-phase synthesis. acs.org This aggregation can impede the access of reagents to the growing peptide chain, leading to incomplete coupling and the formation of deletion sequences. acs.orgchempep.com While aggregation is considered more determinant for final purity than steric hindrance in some cases, both contribute to synthesis difficulties. acs.org Strategies to address aggregation include the use of specific resins, such as ChemMatrix resin, which has shown better performance with aggregating sequences. acs.org Modifying reaction conditions, such as increasing reaction times or using higher temperatures for coupling and deprotection, can also help improve coupling efficiency and reduce the formation of impurities. acs.org Capping of unreacted amine groups after coupling steps can also prevent the formation of deletion sequences. iris-biotech.de
Racemization Control in Peptide Synthesis Incorporating Aib
Racemization at the α-carbon is a significant concern in peptide synthesis, as it can lead to the formation of diastereomers that are difficult to separate from the desired product. Aib, being an achiral amino acid with two identical methyl substituents at the α-carbon, does not have a chiral center at this position and therefore does not undergo racemization during peptide bond formation. This inherent characteristic simplifies the synthesis of Aib-containing peptides from a stereochemical perspective compared to peptides containing chiral amino acids. However, if chiral amino acids are coupled to or are present within a peptide sequence containing Aib, racemization at the chiral centers of those amino acids can still occur, and appropriate coupling reagents and conditions must be chosen to minimize this. chempep.com
Deprotection Strategies for Boc and Side-Chain Protecting Groups
In Boc solid-phase peptide synthesis (SPPS), the Boc group on the Nα-amine of Boc-Aib-OH serves as a temporary protecting group that is removed in each synthesis cycle to allow for the coupling of the next amino acid. peptide.comiris-biotech.de The Boc group is typically cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA). chempep.comug.edu.pl This acid lability is a defining characteristic of Boc chemistry, contrasting with the base lability of the Fmoc group used in Fmoc SPPS. iris-biotech.de
Side-chain protecting groups, when present on other amino acids within a peptide sequence synthesized using Boc chemistry, are generally chosen to be stable to the repetitive acidic conditions used for Boc removal. These side-chain protecting groups are then removed at the end of the synthesis, often using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which also cleave the peptide from the solid support. peptide.comug.edu.pl For instance, in Boc chemistry, common side-chain protecting groups include benzyl (Bzl) ethers for serine and threonine, and trityl (Trt) for histidine and glutamine. peptide.comiris-biotech.de The Trt group, for example, is also cleaved by TFA, making it compatible with Boc chemistry. chempep.com
Aqueous Solid-Phase Peptide Synthesis (ASPPS) Applications
Aqueous solid-phase peptide synthesis (ASPPS) represents a more sustainable approach to peptide synthesis, aiming to reduce the reliance on large amounts of hazardous organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) traditionally used in SPPS. acs.orgrsc.orgresearchgate.net While the Fmoc strategy has seen more development in ASPPS with the introduction of water-compatible protecting groups like Smoc (2,7-disulfo-9-fluorenylmethoxycarbonyl), the application of Boc-Aib-OH directly in ASPPS is less common due to the acid-labile nature of the Boc group. rsc.orgsci-hub.se However, research is exploring water-based SPPS using water-dispersible amino acid nanoparticles, which could potentially include Boc-protected amino acids. researchgate.net
Advanced Synthetic Considerations and Challenges with Boc-Aib-OH
The incorporation of Aib residues, including from Boc-Aib-OH, into peptide chains presents specific synthetic challenges primarily due to the steric hindrance imposed by the two methyl groups on the α-carbon. chempep.comacs.org
Mitigating Steric Hindrance During Aib Coupling
The steric bulk of Aib can hinder the coupling reaction, potentially leading to incomplete coupling and lower yields. chempep.comacs.org To overcome this, more potent coupling reagents and optimized reaction conditions are often employed. chempep.com Amino acid fluorides, generated in situ, have been found to be particularly effective for the coupling of sterically hindered α,α-disubstituted amino acids like Aib. bachem.com Additionally, using higher temperatures for coupling steps, such as 40°C, has been shown to improve purity in the synthesis of Aib-containing peptides on certain resins. acs.org
Strategies to Address Potential Aggregation and Incomplete Coupling
Peptide sequences containing Aib residues, especially multiple adjacent ones, can be prone to aggregation during solid-phase synthesis. acs.org This aggregation can impede the access of reagents to the growing peptide chain, leading to incomplete coupling and the formation of deletion sequences. acs.orgchempep.com While aggregation is considered more determinant for final purity than steric hindrance in some cases, both contribute to synthesis difficulties. acs.org Strategies to address aggregation include the use of specific resins, such as ChemMatrix resin, which has shown better performance with aggregating sequences. acs.org Modifying reaction conditions, such as increasing reaction times or using higher temperatures for coupling and deprotection, can also help improve coupling efficiency and reduce the formation of impurities. acs.org Capping of unreacted amine groups after coupling steps can also prevent the formation of deletion sequences. iris-biotech.de
Racemization Control in Peptide Synthesis Incorporating Aib
Racemization at the α-carbon is a significant concern in peptide synthesis, as it can lead to the formation of diastereomers that are difficult to separate from the desired product. Aib, being an achiral amino acid with two identical methyl substituents at the α-carbon, does not have a chiral center at this position and therefore does not undergo racemization during peptide bond formation. This inherent characteristic simplifies the synthesis of Aib-containing peptides from a stereochemical perspective compared to peptides containing chiral amino acids. However, if chiral amino acids are coupled to or are present within a peptide sequence containing Aib, racemization at the chiral centers of those amino acids can still occur, and appropriate coupling reagents and conditions must be chosen to minimize this. chempep.com
Conformational Analysis of Peptides Incorporating Aib from Boc Aib Oh
Induction and Stabilization of Helical Conformations
Aib is widely recognized as a potent inducer and stabilizer of helical structures in peptides ias.ac.inresearchgate.netnih.govwikipedia.org. Its conformational rigidity reduces the entropy loss upon folding, thereby favoring the formation of ordered secondary structures naist.jp.
Formation of 3₁₀-Helices
Oligomers containing Aib residues show a strong propensity to form 3₁₀-helices wikipedia.orgresearchgate.netnih.gov. This helical structure is characterized by intramolecular hydrogen bonds between the C=O group of residue i and the N-H group of residue i+3 (4→1 hydrogen bonds) nih.govpnas.org. Studies on Aib-rich peptides, including homo-oligomers of Aib, have demonstrated that sequences as short as four to six residues can adopt stable 3₁₀-helical conformations in solution and in the solid state researchgate.netpnas.orgnih.govacs.orgresearchgate.net. For instance, the tetrapeptide Boc-Val-Aib-Aib-Leu-NHMe has been shown to adopt an incipient 3₁₀-helical conformation stabilized by three 4→1 hydrogen bonds nih.goviisc.ac.in. The preference for the 3₁₀-helix is particularly strong in non-polar solvents explorationpub.com.
Research findings highlight the prevalence of 3₁₀-helices in Aib-containing peptides. Data from crystal structures of synthetic Aib-containing peptides reveal a preponderance of 3₁₀-, α-, and mixed 3₁₀/α-helical structures ias.ac.innih.gov. For example, crystal structures of homopentapeptides from Aib showed folding into 3₁₀-helical conformations stabilized by consecutive 4→1 hydrogen bonds researchgate.net. The stability of the 3₁₀-helix in Aib-containing peptides is influenced by factors such as peptide length, solvent, and terminal groups researchgate.netexplorationpub.com.
Promotion of α-Helices in Peptide Structures
While short Aib-containing peptides often favor 3₁₀-helices, longer sequences tend to transition towards α-helical structures explorationpub.com. The α-helix is characterized by 5→1 hydrogen bonds (between residue i's C=O and residue i+4's N-H) researchgate.net. Aib residues promote α-helix formation by providing the necessary conformational constraints researchgate.netresearchgate.net. Studies have shown that incorporating Aib residues can induce and stabilize α-helical conformations in peptides that might otherwise be unstructured or adopt different folds researchgate.netoup.com. For example, the incorporation of Aib residues into a peptide derived from esculentin-1a (B1576700) promoted α-helix formation researchgate.net. Peptides designed with periodic Aib residues have also been shown to form α-helical structures, particularly in membrane-mimicking environments oup.comacs.org. The extent of helical induction by Aib can depend on the sequence context and the length of the peptide acs.org.
Data from conformational studies often utilize techniques like Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to assess the helical content of Aib-containing peptides researchgate.netnih.govacs.orgresearchgate.netoup.com. X-ray crystallography provides high-resolution details of the helical structures in the solid state ias.ac.inpnas.orgresearchgate.netuzh.ch.
Influence of Aib on Peptide Resistance to Enzymatic Degradation
A significant advantage of incorporating non-proteinogenic amino acids like Aib into peptides is the enhanced resistance to enzymatic degradation naist.jpacs.orgresearchgate.netnih.gov. The steric hindrance provided by the gem-dimethyl group of Aib can impede the action of proteases, enzymes that cleave peptide bonds naist.jpresearchgate.net. This increased proteolytic stability is particularly valuable for developing peptide-based therapeutics with improved pharmacokinetic properties naist.jp.
Research has demonstrated that Aib-containing peptides exhibit increased stability against various proteases, including trypsin and pronase researchgate.netnih.gov. Studies have shown that the position of the Aib residue within the peptide sequence can influence the degree of protease resistance researchgate.net. For instance, introducing Aib residues at P1' positions in a peptide sequence significantly enhanced protease resistance researchgate.net. This increased stability contributes to a longer biological half-life for Aib-containing peptides naist.jp.
β-Turn Formations and Conformational Flexibility
Despite its strong helicogenic propensity, Aib can also be involved in the formation of β-turns, which are common secondary structures that cause a reversal in the direction of the peptide chain nih.govuzh.ch. β-turns are crucial for compact peptide folding and are often found at the termini of helical segments or in loop regions researchgate.net.
Type-I'/III' and Type-I/III β-Turns
Aib residues frequently occupy positions i+1 and/or i+2 within β-turn structures researchgate.netuzh.ch. The conformational constraints of Aib favor specific types of β-turns, particularly Type I/III and Type I'/III' turns researchgate.netnih.govuzh.ch. These turn types are characterized by specific ranges of φ and ψ angles for the residues involved researchgate.net.
Studies on cyclic and linear peptides containing Aib have confirmed the presence of these turn types nih.govuzh.ch. For example, crystal structures of cyclic hexapeptides containing Aib have revealed fused β-turns of Type I/I' uzh.ch. The Aib-D-Ala dipeptide segment has been shown to have a tendency to form both Type-I'/III' and Type-I/III β-turns nih.goviisc.ac.in. The occurrence of prime turns (Type I'/III') can facilitate the formation of β-hairpin conformations, while Type I/III turns can nucleate helix formation nih.govresearcher.life.
α-Turn Conformations
While less common than β-turns and helical structures, Aib residues can also be found in α-turn conformations naist.jp. An α-turn involves a hydrogen bond between the C=O of residue i and the N-H of residue i+4 (a 5→1 hydrogen bond), similar to the α-helix, but typically involves fewer residues and a tighter turn. One study reported a peptide containing an Aib-D-Ala segment that adopted a novel α-turn conformation stabilized by intramolecular hydrogen bonds nih.goviisc.ac.in.
Spectroscopic Characterization of Aib-Containing Peptides
Spectroscopic methods provide valuable insights into the conformational preferences of Aib-containing peptides in solution and other phases.
NMR spectroscopy is a powerful tool for determining the solution-state conformations of Aib-containing peptides. Analysis of NMR parameters such as chemical shifts, coupling constants (e.g., ³JNHCαH), and nuclear Overhauser effects (NOEs) provides detailed information about backbone torsion angles (φ and ψ) and the presence of intramolecular hydrogen bonds.
Studies using ¹H NMR have shown that Aib-containing peptides often adopt well-defined conformations in solution. For instance, analysis of solvent-shielded NH groups through their resistance to deuterium (B1214612) exchange and their chemical shifts in different solvents can indicate the presence of intramolecular hydrogen bonds characteristic of folded structures like β-turns and helices. nih.govscispace.comias.ac.in The temperature dependence of NH proton chemical shifts can also reveal whether these protons are involved in hydrogen bonding. nih.gov
Specific NOE connectivities, such as dNN(i, i+1) and dαN(i, i+3), are indicative of helical structures. tandfonline.com For Aib residues, the lack of an α-proton simplifies the analysis of coupling constants, placing greater emphasis on NOE data and the behavior of NH protons. scispace.com NMR studies on Aib-rich peptides have demonstrated the formation of stable 3₁₀-helical structures even in solvents typically known to disrupt helices, such as dimethylsulfoxide (DMSO). researchgate.net Data from 2D NMR techniques like DQF-COSY, HOHAHA, and NOESY are routinely used to assign signals and identify through-space correlations that define the peptide's three-dimensional structure in solution. tandfonline.comrsc.org
Peptides containing Aib residues frequently show negative bands around 205 nm and 222 nm, which are hallmarks of α-helical and 3₁₀-helical structures. jst.go.jpscispace.com The intensity of these bands can correlate with the degree of helicity and peptide chain length; longer Aib-containing peptides tend to exhibit increased helicity. jst.go.jpnih.gov CD studies have been used to compare the helical propensity of different Aib-containing sequences and to investigate the influence of solvent on secondary structure stability. scispace.com While CD is effective for identifying the presence of helical structures, it provides less detailed, residue-specific conformational information compared to NMR or X-ray crystallography. scispace.com
Infrared (IR) spectroscopy, particularly in the N-H stretching (Amide A) and carbonyl stretching (Amide I) regions, is a sensitive technique for probing the presence and nature of intramolecular hydrogen bonds in peptides. mpg.deacs.orgias.ac.in
The frequency of the N-H stretching vibration is highly sensitive to its involvement in hydrogen bonding. Free N-H stretches typically appear at higher frequencies (around 3400-3480 cm⁻¹), while hydrogen-bonded N-H stretches are shifted to lower frequencies (around 3200-3350 cm⁻¹). acs.orgias.ac.in The Amide I band (around 1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration, is also sensitive to backbone conformation and hydrogen bonding patterns. mpg.de
IR spectroscopy has been used to identify specific types of intramolecular hydrogen bonds, such as the C₅, C₇, and C₁₀ hydrogen bonds associated with γ-turns, β-turns, and helical structures, respectively. Studies on Aib-containing peptides using IR spectroscopy have provided evidence for the formation of C₇ and C₁₀ hydrogen bonds, supporting the presence of folded conformations in solution. ias.ac.in Gas-phase IR spectroscopy, often coupled with techniques like UV hole-burning, allows for the study of individual conformers and their specific hydrogen bonding networks, providing detailed insights into the intrinsic conformational preferences of Aib-containing peptide backbones. mpg.deacs.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
X-ray Crystallographic Studies of Aib-Based Peptide Structures
X-ray crystallography provides high-resolution three-dimensional structures of peptides in the solid state, offering definitive information about backbone and side-chain conformations and hydrogen bonding networks.
X-ray crystallography has been instrumental in determining the precise three-dimensional structures of numerous Aib-containing oligopeptides. These studies have consistently shown the strong propensity of Aib residues to induce folded conformations, particularly helical structures. acs.orguzh.chpnas.orgacs.orgpnas.orgresearchgate.netnih.gov
Crystal structures of short Aib peptides (up to pentapeptides) have frequently revealed 3₁₀-helical conformations stabilized by consecutive type III β-turns, characterized by 4←1 hydrogen bonds. ias.ac.in In longer Aib-containing peptides, both 3₁₀-helical and α-helical segments have been observed. ias.ac.innih.gov The specific helical type can depend on the peptide sequence, chain length, and packing in the crystal lattice. pnas.orgnih.gov X-ray diffraction data provide precise backbone torsion angles (φ and ψ) for each residue, allowing for detailed analysis of the peptide's conformation. acs.orgpnas.orgresearchgate.net
Crystallographic studies can also reveal how Aib-containing peptides assemble in the solid state, including the formation of infinite columns stabilized by intermolecular hydrogen bonds and hydrophobic interactions. nih.gov Unusual conformations for Aib residues, such as extended conformations in cyclic peptides, have also been observed through X-ray crystallography, highlighting the influence of the peptide macrocycle on residue conformation. uzh.ch
X-ray crystallography provides direct evidence of intramolecular hydrogen bonds by precisely locating the positions of hydrogen bond donors and acceptors. Analysis of bond distances and angles allows for the identification and characterization of hydrogen bonds stabilizing the peptide's folded structure. acs.orgacs.orgpnas.orgnih.gov
Supramolecular Self-Assembly in the Crystalline State
The constrained conformation imposed by Aib residues plays a crucial role in the supramolecular self-assembly of peptides in the crystalline state. Crystal structure analyses of various Aib-containing peptides have revealed diverse self-assembly patterns driven by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces.
In one study, the crystal packing of Boc-Aib-L-Mag-NHBzl showed intermolecular hydrogen bonds between the urethane (B1682113) N-H group of the Aib residue and the amide C=O group of the Mag residue, leading to the formation of molecular rows. acs.org Van der Waals interactions among the side chains further stabilized the crystal structure. acs.org
Another investigation into a Boc-capped dipeptide containing Aib demonstrated the formation of dimeric units through mutual hydrogen bonding between the Boc C=O and Aib N-H groups. arkat-usa.org These dimeric units subsequently self-assembled into a supramolecular rhombus-shaped matrix in higher-order packing, stabilized by additional intermolecular hydrogen bonds and π-stacking interactions between aromatic rings. arkat-usa.org
The crystal structure of Boc-β-Ala-Aib-β-Ala-NHCH₃ revealed a parallel arrangement of molecules stabilized by intermolecular N-H...O hydrogen bonds. osdd.net This parallel orientation, although considered energetically less favorable, was preserved, potentially due to the conformational adaptability of the β-Ala residues flanking the constrained Aib. osdd.net
Hybrid peptides incorporating Aib have been shown to form diverse supramolecular scaffolds in the solid state through various non-covalent interactions. rsc.org For instance, fenamic acid-containing α,β-hybrid peptides with Aib adopted "S"-shaped conformations in the solid state, stabilized by intramolecular hydrogen bonds and π-π stacking interactions. nih.gov These molecules further self-assembled into parallel sheet-like structures through intermolecular hydrogen bonds. nih.gov
Bishelical amphiphilic peptides containing Aib have been observed to organize into different supramolecular structures in the solid state, including sheet-like arrangements, double-stranded string assemblies, and even continuous channel-like structures capable of encapsulating small molecules. researchgate.net The crystal packing of Z-Aib₃-Gly-OtBu also highlights the role of intermolecular hydrogen bonds in the solid-state organization of Aib peptides. researchgate.net
These studies collectively demonstrate that the intrinsic conformational preferences of Aib residues, combined with the specific peptide sequence and terminal protecting groups, dictate the intricate supramolecular architectures formed in the crystalline state through directed non-covalent interactions.
Computational Chemistry and Theoretical Modeling of Aib-Peptide Conformations
Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting the conformational behavior of Aib-containing peptides. These methods complement experimental studies by providing detailed insights into the potential energy surfaces, preferred conformations, and dynamics of these molecules.
Theoretical studies have consistently shown that the presence of the geminal methyl groups on the Aib α-carbon severely restricts the accessible backbone conformational space, effectively channeling the φ, ψ torsion angles into the helical regions of the Ramachandran plot. nih.govunipd.it This inherent rigidity is a key factor in the helix-inducing propensity of Aib.
Conformational energy computations have been performed on Aib-containing peptides to examine their preferred structures and the feasibility of reactions like ring-closing metathesis. acs.org These computations often involve minimizing the energy with respect to all geometrical parameters using algorithms such as the conjugate gradient method and generating rigid-rotor maps to visualize allowed conformational space. acs.org
Significant effort has been directed towards developing and refining force fields for simulating peptides containing α,α-dialkylated residues like Aib. rsc.org For example, improvements have been made to the AMBER force field by fitting parameters against high-level quantum mechanical (QM) data, specifically accounting for dispersion interactions (e.g., using B3LYP-D3 calculations). rsc.org The quality of these force fields is assessed by comparing computational results with QM calculations on model poly-Aib peptides and through molecular dynamics (MD) simulations in different solvents. rsc.org
Molecular dynamics simulations are widely used to study the conformational dynamics and folding of Aib-rich peptides in solution. mdpi.comresearchgate.net These simulations can predict stable folded conformations and characterize the equilibrium between helical and unfolded states as a function of factors like temperature and solvent. researchgate.net QM studies on simplified models are also employed to investigate the propensity of Aib to induce helical conformations. researchgate.net
Computational modeling, including structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies, is applied to understand how Aib substitutions influence the activity of peptides, such as GLP-1 receptor agonists. mdpi.com These studies suggest that the enhanced potency observed with Aib substitutions might be related to the stabilization of the peptide's helical binding conformation in the unbound state, as indicated by computational models built using receptor structures. mdpi.com
While traditional protein modeling software can face challenges incorporating non-canonical amino acids and modifications, customized computational approaches tailored for peptides are increasingly being developed and utilized to overcome these limitations and provide accurate insights into the structural properties and interactions of Aib-containing peptides. mdpi.com
Applications of Boc Aib Oh in Advanced Peptide and Protein Design
Peptide-Based Drug Development and Targeted Therapies
Boc-Aib-OH plays a significant role in the design and synthesis of peptide-based drugs, contributing to improved efficacy and stability. omizzur.comchempep.com
Design of Conformationally Constrained Peptides for Disease Targets
The incorporation of Aib residues into peptide sequences is a common strategy to induce and stabilize specific secondary structures, such as helical conformations. chempep.comnaist.jpexplorationpub.com The restricted conformational space of the Aib residue limits the flexibility of the peptide backbone, leading to conformationally constrained peptides. naist.jpnih.govoup.com This constraint can pre-organize the peptide into a conformation favorable for binding to its biological target, thereby enhancing affinity and specificity. naist.jp Studies have shown that peptides containing Aib can adopt stable 3₁₀-helical or α-helical structures, which are crucial for interactions with biological macromolecules. naist.jpexplorationpub.comacs.org For instance, peptides incorporating Aib have been designed to mimic helical regions involved in protein-protein interactions, offering potential for disrupting disease-relevant protein complexes. nih.govacs.org
Research Findings on Conformational Constraint:
| Peptide Sequence | Incorporated Aib Residues | Observed Conformation(s) | Reference |
| Boc-Gpn-Aib-OH | 1 | C9 conformation (beta-turn) | nih.govscispace.com |
| Boc-Gpn-Aib-Gpn-Aib-OMe | 2 | C7 and C9 conformations | nih.govscispace.com |
| Boc-Ala-Aib-Gpn-Aib-Ala-OMe | 2 | C12 conformation (helix) | nih.govscispace.com |
| Boc-(l-Val-l-Val-Aib)₄-OMe | 4 | α- and 3₁₀-helical structures | acs.org |
| Boc-Aib-(Val-Ala-Leu-Aib)₃-OMe | 4 | Helical (α and 3₁₀) | nih.gov |
These findings highlight how the strategic placement of Aib residues facilitates the formation of stable, defined structures critical for targeted therapeutic design.
Enhancement of Peptide Stability and Efficacy in vivo
A significant challenge in developing peptide therapeutics is their susceptibility to enzymatic degradation in biological systems, leading to short half-lives and reduced efficacy. naist.jp The incorporation of Aib residues can substantially enhance peptide stability in vivo. chempep.comnaist.jp The steric hindrance provided by the two methyl groups on the α-carbon of Aib makes the peptide backbone more resistant to proteolytic cleavage by peptidases. naist.jp This increased stability translates to a longer circulating half-life and improved bioavailability of the peptide drug, allowing it to reach its target and exert its therapeutic effect more effectively. chempep.comnaist.jp Studies have demonstrated that even a single Aib residue can lead to a notable increase in resistance to enzymatic degradation.
Role in the Synthesis of Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists (e.g., Semaglutide (B3030467) Intermediates)
Boc-Aib-OH, or related Aib-containing building blocks like Boc-His(Trt)-Aib-OH, are utilized in the synthesis of complex peptides, including agonists of the Glucagon-Like Peptide-1 (GLP-1) receptor. chempep.comsmolecule.comgoogle.comsci-hub.se GLP-1 receptor agonists, such as semaglutide, are important therapeutics for type 2 diabetes and obesity. sigmapeptides.comnih.govwikipedia.org Semaglutide is a modified analog of human GLP-1, and its synthesis involves incorporating specific amino acids and modifications to enhance its pharmacological properties, including resistance to degradation by dipeptidyl peptidase-4 (DPP-4) and increased half-life. wikipedia.orgresearchgate.net
While Fmoc-His-Aib-OH TFA is directly linked to semaglutide synthesis in Fmoc-based protocols, Boc-His(Trt)-Aib-OH serves as an alternative intermediate in Boc-based solid-phase peptide synthesis (SPPS) protocols for similar peptide constructs. chempep.comgoogle.com The incorporation of Aib at a specific position (position 8, substituting alanine (B10760859) in native GLP-1) in semaglutide contributes to its enhanced stability against DPP-4 degradation. wikipedia.orgresearchgate.net Boc-Aib-OH, as a source of the Aib residue, is thus indirectly or directly involved in the construction of these therapeutically important peptides. omizzur.comchempep.comgoogle.com
Protein Engineering and Design
Beyond peptide therapeutics, the properties of Boc-Aib-OH are leveraged in the broader field of protein engineering to create proteins with tailored characteristics. chempep.com
Creation of Proteins with Enhanced Structural Stability
Introducing non-natural amino acids like Aib into protein sequences can influence their folding and stability. chempep.com Aib's propensity to induce helical structures can be exploited to design proteins with increased α-helical content or to stabilize existing helical domains. explorationpub.comoup.comacs.org This enhanced structural stability can lead to proteins that are more resistant to denaturation by heat, chemicals, or proteases, which is particularly valuable for industrial enzymes or therapeutic proteins requiring robustness. chempep.com The rigidifying effect of Aib contributes to maintaining the desired three-dimensional structure essential for protein function. oup.com
Engineering of Novel Protein Functions and Enzyme Mimics
The ability to precisely control peptide and protein conformation through the incorporation of Aib opens avenues for engineering novel functions. chempep.com By designing protein sequences that fold into specific structures, researchers can create binding sites for target molecules or mimic the active sites of natural enzymes. chempep.comacs.org Aib-containing peptides can serve as scaffolds to present functional groups in a specific spatial arrangement, enabling them to catalyze reactions or interact with other molecules in a designed manner. chempep.comnih.govacs.org This approach is utilized in the creation of enzyme mimics and other functional protein mimetics with potential applications in catalysis, sensing, and biomaterials. chempep.comnih.govacs.org
Production of Modified Proteins for Improved Stability and Activity
Boc-Aib-OH serves as a valuable building block for the modification of proteins, leading to enhanced stability and activity. By incorporating non-natural amino acids like Aib, researchers can design proteins with improved functions or novel properties. chempep.combloomtechz.com This is particularly useful in creating stabilized biologics and enzyme mimics. chempep.com The α,α-disubstituted structure of Aib is known to promote helical conformations within peptide chains, which can lead to reduced degradation in vivo. chempep.com This enhanced stability is critical for studying peptide interactions with biological macromolecules and for designing peptide architectures that are more resistant to enzymatic breakdown. chempep.com The inclusion of Aib can impart unique chemical or biological properties to modified proteins, facilitating new interactions, activities, or applications. bloomtechz.com In biotechnology, Boc-Aib-OH is utilized in the production of modified proteins aimed at improving the stability and activity of enzymes and other biological molecules. chemimpex.com
Foldamer Research and Synthetic Biology
Foldamers are artificial oligomers designed to adopt specific and stable folded conformations, mimicking the structures of biological macromolecules like proteins and nucleic acids. unibo.itmdpi.com Boc-Aib-OH plays a significant role in foldamer research due to the conformational constraints imposed by the Aib residue. Aib is recognized as a strong promoter of helical structures, including 3₁₀ and α-helices, as well as β-turns. wiley-vch.de The incorporation of conformationally rigid residues like Aib can introduce a bias that increases the crystallinity of foldamers. nih.gov
Design and Synthesis of Non-Native Folded Structures and Secondary Motifs
A key focus in foldamer studies is the design and synthesis of novel secondary motifs and non-native folded structures. nih.gov The use of hybrid backbones, combining α-amino acids with noncoded β-, γ-, δ-, or ε-amino acids, is a common strategy in this area. nih.gov Aib's helicogenic nature and conformational rigidity make it valuable for directing molecular orientation and influencing crystal packing in designed foldamers. nih.gov Sequences incorporating Aib, such as Boc-(L-Ala-Aib)n-H and H-(L-Ala-Aib)n-OMe, have been synthesized and studied to understand their folding properties. unipd.it Research into α/ε-hybrid peptides containing Aib and other residues explores the formation of novel helix patterns. mdpi.comresearchgate.net Furthermore, Aib-rich cell-penetrating foldamers have been developed, highlighting their potential in biological applications. mdpi.com
Exploration of C₁₂-Helical Conformations in Hybrid Sequences
C₁₂-helical conformations represent a class of backbone-expanded helices that are analogous to the 3₁₀ helices found in α-peptides. researchgate.netias.ac.in Studies on αγ-hybrid oligopeptides, such as Boc–[Aib–γ⁴(R)Val]n–OMe (where n ranges from 1 to 8), have demonstrated a preference for adopting C₁₂-helical conformations in both the solid state and in solution. researchgate.netias.ac.in Spectroscopic methods like NMR, IR, and CD are utilized to probe these solution conformations. researchgate.netias.ac.in The C₁₂ hydrogen bonds play a crucial role in stabilizing the structures of these αγ hybrid peptides. nih.govacs.org Research indicates that while short hybrid αγ sequences may exhibit conformational fragility despite the presence of constrained residues, chain extension leads to the formation of more stable helices. acs.org An example of a C₁₂ conformation observed in crystals is found in the peptide Boc-Ala-Aib-Gpn-Aib-Ala-OMe. scispace.com
Self-Assembly of Peptide Foldamers
The ability of small organic molecules to undergo ordered self-assembly can lead to the emergence of novel material properties. researchgate.net Peptide foldamers, including those containing Aib, have been shown to self-assemble into defined structures. For instance, peptides with the sequence Boc-Xx(1)-Aib(2)-Yy(3)-NH(CH2)2NH-Yy(3)-Aib(2)-Xx(1)-Boc, incorporating Aib, have been observed to self-assemble in the crystalline state, forming a three-dimensional framework with channels. reading.ac.uk This self-assembly process is often stabilized by noncovalent interactions such as intermolecular hydrogen bonding and π–π stacking. nih.govacs.org A notable example is the dipeptide Boc-Phe-Aib-OH, which undergoes self-assembly in the presence of NaOH solution to form a hydrogel. researchgate.net Self-assembly is a fundamental process in biological systems, governing protein organization, folding kinetics, and structural stability, and its study in synthetic foldamers provides insights into these natural phenomena. mdpi.com
α,ε-Hybrid and other Hybrid Peptide Foldamers
The design of hybrid foldamers involves the incorporation of noncoded amino acids, including β, γ, δ, and ε residues, into sequences containing α-amino acids. nih.gov α,ε-hybrid peptides are a class of foldamers that expand the structural possibilities and allow for the introduction of diverse functionalities. researchgate.netscience.gov Studies on α,ε-hybrid peptide foldamers containing Aib and 3-aminocinnamic acid have investigated their structure, folding, and self-assembly behavior. nih.govacs.org One such α,ε-hybrid peptide foldamer containing Aib adopts a stapler-pin-like conformation in the solid state and self-assembles into a porous structure stabilized by intermolecular hydrogen bonding and π–π stacking interactions. nih.govacs.org Beyond α,ε-hybrids, α/γ-hybrid peptides containing Aib are known to form C₁₂ helices, as discussed previously. researchgate.netias.ac.innih.govacs.orgscispace.com α/β-hybrid peptides also represent another significant class of foldamers being explored. wiley-vch.de
DNA-Encoded Chemical Libraries (DECLs) for Drug Discovery
DNA-Encoded Chemical Libraries (DECLs) are powerful tools in drug discovery, consisting of vast collections of compounds individually linked to unique DNA tags that serve as identification barcodes. nih.govresearchgate.netvipergen.com This technology enables the synthesis and screening of exceptionally large combinatorial libraries. nih.govresearchgate.net Boc-Aib-OH's compatibility with standard amide coupling conditions makes it suitable for use in the synthesis of compounds within DECLs, facilitating the rapid exploration of peptide chemical space for potential drug candidates. chempep.com The DECL technology integrates principles from chemistry, biology, bioinformatics, and computational chemistry to efficiently construct and screen large compound libraries. researchgate.net Compared to traditional high-throughput screening methods, DECLs offer significant advantages in terms of library capacity, screening time, and cost-effectiveness. researchgate.netvipergen.com Companies specializing in DECL technology can construct various types of libraries, including those based on peptide analogues, where Boc-Aib-OH can be incorporated as a building block.
Biochemical and Biophysical Studies of Peptides Incorporating Aib from Boc Aib Oh
Investigation of Peptide Interactions with Biological Macromolecules
The inclusion of Aib residues in peptides can significantly impact their interactions with biological macromolecules such as proteins and nucleic acids. Aib's propensity to induce helical structures can stabilize specific peptide conformations that are favorable for binding to target molecules. For instance, helical peptides designed to mimic protein interaction domains, with Aib incorporated to enhance helicity, have shown improved binding affinity to their protein targets. naist.jp Studies involving peptides containing Aib have explored their interactions with various biological partners, including enzymes and receptors. chempep.com The enhanced structural stability provided by Aib can also make these peptides more resistant to enzymatic degradation, which is critical for studying peptide interactions in complex biological environments. chempep.com
Research has demonstrated that replacing non-interacting residues in peptides with Aib can lead to a significant increase in helical structure, which in turn can enhance interaction with target proteins like hdm2. naist.jp Molecular docking studies have also investigated the interactions of Aib-containing peptides, such as D-Trp-Aib, with amyloid-beta (Aβ) monomers, revealing both hydrophilic and hydrophobic interactions that can influence Aβ aggregation. The Aib moiety's backbone nitrogen atom can form hydrogen bonds with residues like Asp1 and Glu3 in the Aβ monomer, while hydrophobic interactions are observed with residues in the hydrophobic core of Aβ protofibrils. galimedix.com
Elucidation of Structure-Activity Relationships in Bioactive Peptides
Aib is a key residue in the study of structure-activity relationships (SAR) in bioactive peptides due to its strong influence on secondary structure. ontosight.airesearchgate.net By promoting helical conformations, Aib can help to lock peptides into specific three-dimensional arrangements that are essential for their biological activity. ontosight.ai SAR studies involving Aib-containing peptides aim to understand how the position and number of Aib residues, as well as their combination with other amino acids, affect peptide conformation, stability, and interaction with biological targets. nih.gov
For example, studies on antimicrobial peptides have shown that the introduction of Aib residues can lead to stabilized helical structures, which is important for their activity against bacterial membranes. nih.gov The relationship between peptide helicity and biological function is a central theme in these SAR studies. nih.gov The use of Aib allows researchers to design peptides with predictable structural motifs, facilitating the correlation between structure and observed biological effects. ontosight.ai
Studies on Neurotransmitter Pathways and Brain Function
Peptides play diverse roles in the nervous system, acting as neurotransmitters or neuromodulators. livvnatural.comfrontiersin.org While direct studies specifically linking Boc-Aib-OH derived peptides to neurotransmitter pathways and brain function were not prominently found in the search results, the broader field of peptide neuroscience utilizes synthetic peptides to probe these systems. Peptides can influence neuronal growth, communication, and plasticity, and some studies suggest neuroprotective effects. livvnatural.comvarmedicine.com The ability of Aib to constrain peptide conformation could be beneficial in designing stable peptide probes or modulators for studying specific receptors or enzymes involved in neurotransmission. Research on bioactive peptides derived from sources like soybean protein has indicated their potential to influence the neurotransmitter system and brain activity. researchgate.net
Ion Channel Formation and Membrane Interactions (e.g., Alamethicin (B1591596) Fragments)
Peptides containing a high proportion of Aib residues are well-known for their ability to form ion channels in lipid membranes. nih.govias.ac.inias.ac.in Alamethicin, a naturally occurring peptaibol antibiotic rich in Aib, is a classic example and has served as a model for studying voltage-gated ion channels. nih.govuoguelph.ca Studies using alamethicin and its synthetic fragments, often incorporating Aib, have provided significant insights into the mechanisms of peptide-membrane interactions and channel formation. ias.ac.inresearchgate.net
These peptides typically adopt α-helical or 3₁₀-helical conformations in membranes, and functional channels are formed by the aggregation of these helical peptides, creating a pore through the lipid bilayer. nih.govias.ac.in Research has investigated the factors influencing peptide insertion into membranes, aggregation state, and the resulting channel properties, such as conductance and voltage gating. uoguelph.canih.gov
Studies on synthetic Aib-containing peptides of varying lengths have demonstrated that peptides long enough to span the membrane are effective ionophores, forming pores, while shorter ones may disrupt the membrane through different mechanisms. acs.org The packing interactions of Aib-containing helices in membranes have also been investigated using molecular modeling, suggesting that Aib can influence the tightness of helix-helix packing. nih.gov
Proton Transport Mechanisms in Model Systems
Aib-containing peptides have been utilized in model systems to investigate proton transport mechanisms across membranes or in other confined environments. While the search results did not provide extensive details specifically on proton transport mechanisms involving Aib peptides in model systems, the ability of channel-forming Aib peptides to create aqueous pores suggests a potential role in facilitating ion, including proton, movement. ias.ac.in Some studies on electron transfer in Aib-based peptide models have noted the rigidity conferred by Aib and the formation of intramolecular bonds, which can influence electron transfer rates. rsc.org This highlights the use of Aib in creating constrained peptide structures for studying fundamental transport processes in model systems. The high H+ permeability observed for unmodified lipid bilayers suggests that narrow aqueous columns can span the membrane, and Aib-containing peptide channels can serve as scaffolding to enhance ion permeability. ias.ac.in
Table 1: PubChem CIDs of Mentioned Compounds
| Compound Name | PubChem CID |
| Boc-Aib-OH | 2733845 nih.gov |
| Aib | 6119 wikipedia.org |
| Alamethicin | 16132042 wikipedia.org, 53229968 fishersci.caalibaba.comuni.lu, 76958618 nih.gov |
| Boc-His(Trt)-Aib-OH | 124179955 nih.gov |
| D-Trp-Aib | Not found specifically for the dipeptide, components are D-Tryptophan (CID 8059) and Aib (CID 6119) |
Table 2: Selected Research Findings on Aib-Containing Peptides
| Peptide/Study Focus | Key Finding | Relevant Section | Source |
| Aib-containing peptides mimicking protein interaction domains | Enhanced helical structure and improved binding affinity to target proteins (e.g., hdm2). naist.jp | 5.1 | naist.jp |
| D-Trp-Aib interaction with Aβ monomer | Hydrophilic and hydrophobic interactions, including hydrogen bonding by Aib backbone nitrogen, influencing Aβ aggregation. galimedix.com | 5.1 | galimedix.com |
| Antimicrobial peptides with Aib | Introduction of Aib leads to stabilized helical structures crucial for antimicrobial activity. nih.gov | 5.2 | nih.gov |
| Alamethicin and synthetic fragments | Formation of voltage-gated ion channels in lipid membranes through aggregation of helical peptides. nih.govias.ac.inias.ac.in | 5.4 | nih.govias.ac.inias.ac.in |
| Aib-containing peptides of varying lengths (ionophores) | Peptides long enough to span the membrane are effective ionophores; shorter ones may cause membrane disruption differently. acs.org | 5.4 | acs.org |
| Electron transfer in Aib-based peptide models | Aib confers rigidity and influences intramolecular bonds, affecting electron transfer rates. rsc.org | 5.5 | rsc.org |
Future Directions and Emerging Research Avenues for Boc Aib Oh
Development of Novel Aib-Containing Peptidomimetics
The incorporation of non-canonical amino acids like Aib is a crucial strategy in the development of peptidomimetics aimed at overcoming the limitations of natural peptides, such as poor metabolic stability and bioavailability wjarr.com. Aib's propensity to induce helical structures can be exploited to design peptidomimetics with predefined conformations, which is essential for optimizing interactions with biological targets acs.orgbiorxiv.org.
Research in this area involves synthesizing peptides where Aib residues are strategically placed to stabilize desired secondary structures, such as α-helices or β-turns nih.govnih.gov. These constrained structures can lead to peptidomimetics with improved receptor affinity, selectivity, and resistance to enzymatic degradation acs.orgwjarr.com. Studies have shown that the position and number of Aib residues can significantly impact the helicity and biological activity of the resulting peptides biorxiv.org.
Furthermore, Aib-containing peptidomimetics are being explored for various applications, including the design of antimicrobial agents, cell-penetrating peptides, and modulators of protein-protein interactions acs.orgbiorxiv.orgnih.gov. The ability to control the helical structure through Aib incorporation provides a powerful tool for tailoring the function of these molecules. For instance, amphiphilic helical Aib-containing peptides have been designed to investigate their aggregation and transmembrane orientation, relevant for understanding their potential as ion channels or drug delivery agents nih.govoup.com.
Data from studies on Aib-containing peptides highlight the correlation between Aib content/position and helical structure. For example, peptides with periodic Aib residues have shown enhanced helicity. acs.orgrsc.org
Advanced Spectroscopic and Structural Biology Techniques for High-Resolution Analysis
Understanding the precise three-dimensional structure and dynamics of Aib-containing peptides and peptidomimetics is critical for rational design and development. Advanced spectroscopic and structural biology techniques are increasingly employed to provide high-resolution insights into these molecules.
X-ray crystallography is used to determine the solid-state structure of Aib-containing peptides, offering atomic-resolution details of their conformation and packing nih.govunipd.it. Crystallographic studies have confirmed the strong tendency of Aib to induce helical turns, such as β-turns and 3₁₀-helices nih.govunipd.it.
Emerging techniques, such as two-dimensional infrared (2D-IR) spectroscopy, are being explored to study the ultrafast dynamics and structural changes of peptides, although their application to larger proteins is still developing uzh.ch. These techniques hold promise for providing unprecedented detail on the conformational landscape of Aib-containing molecules.
Integration with Computational Design and Machine Learning for De Novo Peptide and Protein Engineering
Computational methods, including molecular modeling, simulations, and machine learning, are becoming indispensable tools in the design and engineering of peptides and proteins, including those incorporating non-canonical amino acids like Aib mdpi.comresearchgate.netnih.gov.
Molecular dynamics (MD) simulations are used to explore the conformational flexibility and dynamics of Aib-containing peptides, providing insights into their preferred structures and transitions between different states acs.orgmdpi.comnih.gov. These simulations can complement experimental spectroscopic data to refine structural models nih.gov.
De novo peptide design, which involves creating new peptide sequences with desired properties from scratch, can benefit significantly from the inclusion of Aib. Computational algorithms can explore sequence space and predict structures, leveraging Aib's predictable conformational influence to guide the design of stable and functional peptides researchgate.netnih.gov.
Machine learning (ML) approaches are increasingly applied to peptide and protein engineering nih.govgoogle.com. ML models can be trained on large datasets of peptide sequences, structures, and activities to learn patterns and predict the properties of new designs mdpi.com. This can accelerate the identification of promising Aib-containing peptide sequences for specific applications, such as binding to target proteins or forming self-assembled structures mdpi.comnih.gov.
Challenges remain in accurately modeling non-canonical amino acids like Aib within computational frameworks, requiring specialized parameterization for force fields mdpi.comnih.gov. However, ongoing advancements in computational power and ML algorithms are paving the way for more sophisticated de novo design and engineering of complex Aib-containing molecules with tailored functions google.comacs.org.
The integration of computational design and ML with experimental synthesis and characterization of Aib-containing peptides represents a powerful future direction for the field, enabling the rational exploration of chemical space and the creation of novel functional biomolecules.
Q & A
Q. How can researchers ensure scalability of Boc-Aib-OH synthesis without compromising yield?
Q. What criteria determine whether Boc-Aib-OH derivatives warrant further investigation?
- Methodological Answer : Apply the “5R Framework”: Relevance (biological target alignment), Rigor (statistical power >80%), Replicability (inter-lab validation), Responsiveness (dose-dependent effects), and Resource efficiency (cost/time vs. impact). Prioritize derivatives with ≥2-fold activity improvements over controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
